(R)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Overview
Description
®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is known for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmacologically active molecules. The presence of the fluorophenyl group and the hydroxymethyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate fluorophenyl derivative.
Formation of Oxazolidinone Ring: The key step involves the cyclization of the fluorophenyl derivative with an appropriate amino alcohol to form the oxazolidinone ring.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of ®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield the corresponding amine.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the fluorophenyl ring.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various drugs, particularly those targeting bacterial infections.
Biological Studies: Used in the study of enzyme interactions and inhibition.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes, leading to the inhibition of protein synthesis. This makes it a valuable compound in the development of antibacterial agents. The fluorophenyl group enhances its binding affinity and specificity towards the target.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone derivative with similar antibacterial properties.
Tedizolid: A more potent oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
®-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to other oxazolidinone derivatives.
Properties
IUPAC Name |
(5R)-3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUGDJIYKLSISX-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=CC=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933665 | |
Record name | 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149524-42-5 | |
Record name | 3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Compound 2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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